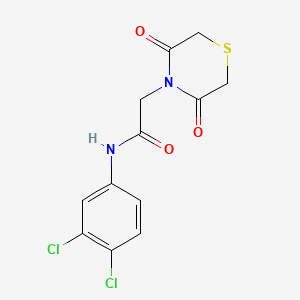![molecular formula C31H24Cl2N2S B2386598 2-[(3,4-ジクロロベンジル)スルファニル]-4,6-ビス(4-メチルスタイリル)ニコチノニトリル CAS No. 303985-44-6](/img/structure/B2386598.png)
2-[(3,4-ジクロロベンジル)スルファニル]-4,6-ビス(4-メチルスタイリル)ニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: In the medical field, researchers are interested in the therapeutic potential of this compound, particularly its potential as an antimicrobial or anticancer agent.
Industry: Industrial applications include its use as a precursor for the synthesis of more complex molecules or as a component in materials science for the development of new materials with specific properties.
準備方法
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the 3,4-Dichlorobenzylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol compound under basic conditions to form the 3,4-dichlorobenzylsulfanyl intermediate.
Styryl group introduction:
Nicotinonitrile core formation: The final step involves the formation of the nicotinonitrile core through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
化学反応の分析
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents such as sodium azide or thiolates to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
作用機序
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis through the activation of specific signaling pathways.
類似化合物との比較
When compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-distyrylnicotinonitrile: This compound lacks the methyl groups on the styryl moieties, which may affect its reactivity and biological activity.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methoxystyryl)nicotinonitrile: The presence of methoxy groups instead of methyl groups can lead to different electronic and steric effects, influencing the compound’s properties.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-chlorostyryl)nicotinonitrile:
These comparisons highlight the uniqueness of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile and its potential advantages in various research and industrial applications.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDKYZWAHKPOH-KMUHKHSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)
![4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2386518.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)

![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)

![3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione](/img/structure/B2386534.png)
![3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2386535.png)

